4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile
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Overview
Description
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile is a complex organic compound that features a benzoxazole ring, a piperazine moiety, and a fluorobenzonitrile group
Preparation Methods
The synthesis of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzoxazole ring, followed by the introduction of the piperazine moiety, and finally the attachment of the fluorobenzonitrile group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzonitrile group, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a candidate for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and piperazine moiety are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives and piperazine-containing molecules. For example:
2-Cyclohexyl-1,3-benzoxazol-6-yl derivatives: These compounds share the benzoxazole ring but differ in the substituents attached to the ring.
Properties
Molecular Formula |
C19H17FN4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C19H17FN4O/c20-16-11-14(12-21)5-6-15(16)13-23-7-9-24(10-8-23)19-22-17-3-1-2-4-18(17)25-19/h1-6,11H,7-10,13H2 |
InChI Key |
YKZUIQDIBWVYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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